molecular formula C7H7NO2 B3056288 2-Amino-5-hydroxybenzaldehyde CAS No. 70128-19-7

2-Amino-5-hydroxybenzaldehyde

Cat. No.: B3056288
CAS No.: 70128-19-7
M. Wt: 137.14 g/mol
InChI Key: HLKBCNCHTMFWAG-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxybenzaldehyde is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of benzaldehyde, featuring an amino group at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxybenzaldehyde typically involves the reduction of 5-Hydroxy-2-nitrobenzaldehyde. One common method includes the use of hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is carried out in ethyl acetate at a temperature range of 15-20°C under atmospheric pressure for approximately 5.5 hours . The catalyst is then filtered off, and the product is purified through crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines or alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Amino-5-hydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzaldehyde
  • 2-Amino-5-bromobenzaldehyde
  • 2-Amino-5-methylbenzaldehyde

Comparison: 2-Amino-5-hydroxybenzaldehyde is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its halogenated analogs, it exhibits different electronic properties and reactivity patterns, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-amino-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKBCNCHTMFWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570976
Record name 2-Amino-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70128-19-7
Record name 2-Amino-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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